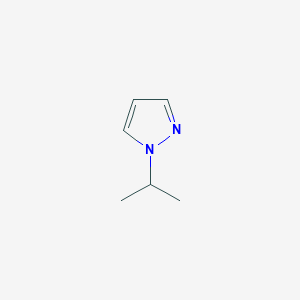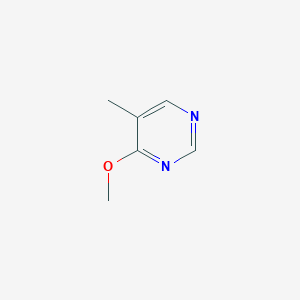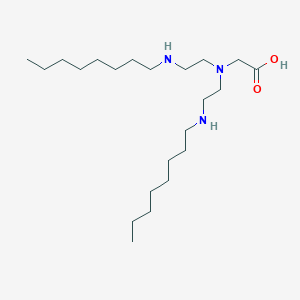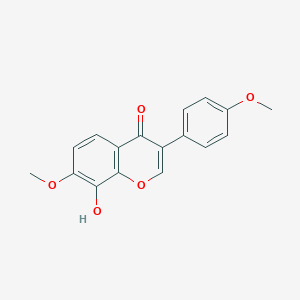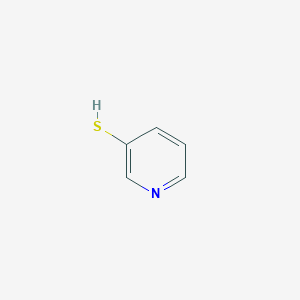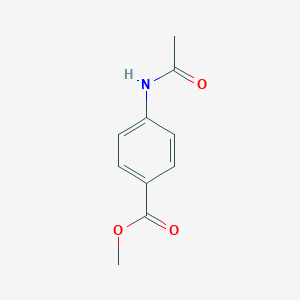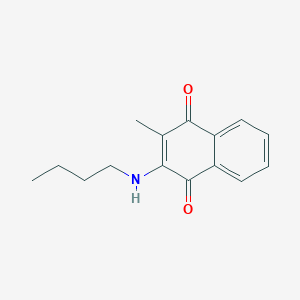![molecular formula C17H11NO B096811 1-Phenylnaphtho[2,3-b]azet-2-one CAS No. 19275-01-5](/img/structure/B96811.png)
1-Phenylnaphtho[2,3-b]azet-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylnaphtho[2,3-b]azet-2-one, also known as PNA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PNA has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Phenylnaphtho[2,3-b]azet-2-one is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenylnaphtho[2,3-b]azet-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-Phenylnaphtho[2,3-b]azet-2-one is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Phenylnaphtho[2,3-b]azet-2-one in lab experiments. 1-Phenylnaphtho[2,3-b]azet-2-one is insoluble in water, which can make it difficult to use in certain assays. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Phenylnaphtho[2,3-b]azet-2-one. One area of research is the development of 1-Phenylnaphtho[2,3-b]azet-2-one analogs with improved pharmacological properties. Another area of research is the investigation of 1-Phenylnaphtho[2,3-b]azet-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-Phenylnaphtho[2,3-b]azet-2-one's potential use as an anti-viral agent is an area of active research. Overall, 1-Phenylnaphtho[2,3-b]azet-2-one has significant potential for the development of new drugs and therapies, and continued research in this area is warranted.
Métodos De Síntesis
The synthesis of 1-Phenylnaphtho[2,3-b]azet-2-one involves a multi-step process that begins with the reaction of 2-naphthol with benzoyl chloride to form 2-benzoylnaphthalene. This intermediate is then reacted with phenylhydrazine to form 1-Phenylnaphtho[2,3-b]azet-2-one. The yield of 1-Phenylnaphtho[2,3-b]azet-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
1-Phenylnaphtho[2,3-b]azet-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-Phenylnaphtho[2,3-b]azet-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19275-01-5 |
|---|---|
Nombre del producto |
1-Phenylnaphtho[2,3-b]azet-2-one |
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
1-phenylnaphtho[2,3-b]azet-2-one |
InChI |
InChI=1S/C17H11NO/c19-17-15-10-12-6-4-5-7-13(12)11-16(15)18(17)14-8-2-1-3-9-14/h1-11H |
Clave InChI |
QFRFTVCLDDCPII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




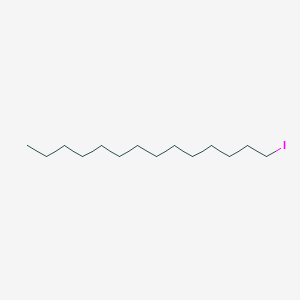
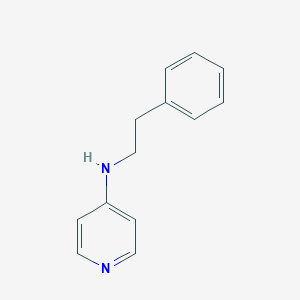
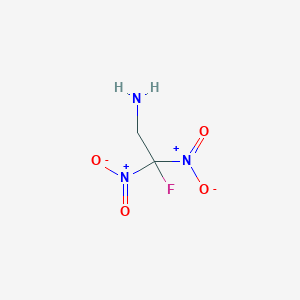
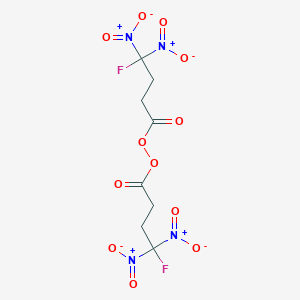
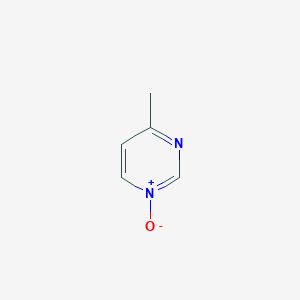
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
